molecular formula C24H32N4O4 B2739315 1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894021-38-6

1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2739315
CAS No.: 894021-38-6
M. Wt: 440.544
InChI Key: PKMOYBCRMIQNTA-UHFFFAOYSA-N
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Description

1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a useful research compound. Its molecular formula is C24H32N4O4 and its molecular weight is 440.544. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Enzyme Inhibition

Urea derivatives are widely explored in organic synthesis for their role in enzyme inhibition and as intermediates in the synthesis of pharmacologically active molecules. For instance, unsymmetrical 1,3-disubstituted ureas have been evaluated as α-chymotrypsin inhibitors, showcasing the potential of urea derivatives in modulating enzymatic activity, which could be relevant for designing new therapeutic agents (Perveen et al., 2014).

Anticancer and Antimicrobial Applications

Urea derivatives also find applications in the development of anticancer and antimicrobial agents. The synthesis and biological evaluation of new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have demonstrated significant antiproliferative effects on various cancer cell lines, indicating the potential of such compounds in cancer research (Feng et al., 2020).

Material Science and Gas Adsorption

In material science, urea-functionalized metal-organic frameworks (MOFs) have been synthesized for SO2 and NH3 adsorption. These MOFs exhibit high uptake capacities due to the urea functionality and its hydrogen-bonding interactions with the adsorbates, demonstrating the utility of urea derivatives in environmental applications and gas storage technologies (Glomb et al., 2017).

Nonlinear Optics and Molecular Complexation

The structural design of noncentrosymmetric structures using urea derivatives has implications in the field of nonlinear optics (NLO). The molecular complexation strategy, utilizing hydrogen bonds in urea derivatives, facilitates the ideal orientation of chromophores, enhancing the NLO properties of the materials. This approach highlights the versatility of urea derivatives in the development of advanced optical materials (Muthuraman et al., 2001).

Properties

IUPAC Name

1-[4-(diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4/c1-6-27(7-2)18-8-10-20(16(3)12-18)26-24(30)25-17-13-23(29)28(15-17)19-9-11-21(31-4)22(14-19)32-5/h8-12,14,17H,6-7,13,15H2,1-5H3,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMOYBCRMIQNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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